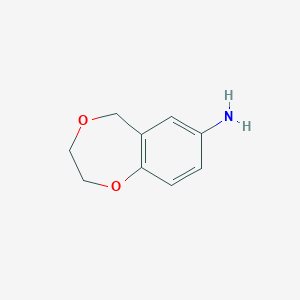

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine, commonly referred to as DDB, is a synthetic compound with a range of applications in scientific research. DDB is a versatile molecule which can be used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. DDB is a relatively new compound, first synthesized in the early 2000s, and has since become increasingly popular in research laboratories.

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activities

Researchers have synthesized novel benzannelated six- and seven-membered derivatives starting from 2-hydroxybenzyl alcohols, 2-hydroxybenzaldehydes, and catechol, including 2,3-dihydro-5H-1,4-benzodioxepin-7-amine. These compounds showed significant antiproliferative activities and induced apoptosis in breast cancer cells (Saniger et al., 2003).

Anticancer Activity Studies

Another study focused on the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and 7-or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-or 9H-purines. These compounds were evaluated for their anticarcinogenic potential against the MCF-7 cancer cell line (Núñez et al., 2006).

Conformational Studies

Conformational studies of 2,3-dihydro-1,4-benzodioxepin and its derivatives were conducted using dynamic NMR, indicating significant sensitivity of the aromatic signals to the nature of the cyclic geometries. This research enhances the understanding of the structural properties of these compounds (Lachapelle & St-Jacques, 1988).

Microwave-Assisted Synthesis and Cytotoxic Activity

A study presented extended research on the microwave-assisted synthesis of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. These compounds showed cytotoxic activity against human breast cancer cells and were used to study cell cycle distribution and apoptosis (Conejo-García et al., 2008).

Synthesis of Novel Derivatives

Further research has been conducted on the synthesis of various novel derivatives of 2,3-dihydro-5H-1,4-benzodioxepin, exploring different structural configurations and potential therapeutic applications. These studies have contributed to a deeper understanding of the chemical and biological properties of these compounds (Lucchesini et al., 1995).

Solid-Phase Synthesis of Trisubstituted Derivatives

Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, providing valuable insight into the development of potential derivatives for combinatorial library synthesis (Fülöpová et al., 2012).

Polymer Chemistry Applications

The compound has also found applications in polymer chemistry, particularly in the ring-opening polymerization of 2,3-dihydro-5H-1,4-benzodioxepin-5-one. This has led to the creation of polyesters with both aromatic and aliphatic linkages, showcasing the versatility of this compound in materials science (Macdonald & Shaver, 2016).

Propriétés

IUPAC Name |

3,5-dihydro-2H-1,4-benzodioxepin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPYABHZFAZDKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CO1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-5H-1,4-benzodioxepin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)